(Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide (Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 313242-76-1
VCID: VC21467296
InChI: InChI=1S/C23H18N2O3/c1-27-20-9-5-8-17-14-19(22(24)26)23(28-21(17)20)25-18-12-10-16(11-13-18)15-6-3-2-4-7-15/h2-14H,1H3,(H2,24,26)
SMILES: COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C4=CC=CC=C4)C(=C2)C(=O)N
Molecular Formula: C23H18N2O3
Molecular Weight: 370.4g/mol

(Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide

CAS No.: 313242-76-1

Cat. No.: VC21467296

Molecular Formula: C23H18N2O3

Molecular Weight: 370.4g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide - 313242-76-1

Specification

CAS No. 313242-76-1
Molecular Formula C23H18N2O3
Molecular Weight 370.4g/mol
IUPAC Name 8-methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide
Standard InChI InChI=1S/C23H18N2O3/c1-27-20-9-5-8-17-14-19(22(24)26)23(28-21(17)20)25-18-12-10-16(11-13-18)15-6-3-2-4-7-15/h2-14H,1H3,(H2,24,26)
Standard InChI Key YTIKGNKCFJSIQV-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C4=CC=CC=C4)C(=C2)C(=O)N
Canonical SMILES COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C4=CC=CC=C4)C(=C2)C(=O)N

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₂₃H₁₈N₂O₃, with a molecular weight of 370.4 g/mol . Its IUPAC name is 8-methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide, reflecting three critical structural domains:

  • Chromene backbone: A benzopyran-derived scaffold with a methoxy group at position 8.

  • Biphenyl imine substituent: A [1,1'-biphenyl]-4-ylimino group at position 2, introducing planarity and π-stacking potential.

  • Carboxamide group: At position 3, enhancing hydrogen-bonding capacity and solubility .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₃H₁₈N₂O₃
Molecular Weight370.4 g/mol
SMILES NotationCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C4=CC=CC=C4)C(=C2)C(=O)N
Topological Polar Surface Area78.7 Ų

The Z-configuration of the imine group (C=N) is critical for maintaining planarity between the chromene and biphenyl systems, as confirmed by X-ray crystallography in analogous structures .

Synthesis and Characterization

While no explicit synthesis protocol for this compound is documented, its structure suggests a multi-step route involving:

  • Chromene formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions.

  • Imination: Reaction of the chromene-2-one intermediate with 4-aminobiphenyl to introduce the imine group.

  • Carboxamide functionalization: Coupling the chromene carboxylic acid with ammonia or ammonium salts .

Key characterization data include:

  • ¹H NMR: Signals at δ 3.85 ppm (methoxy group), δ 6.8–8.2 ppm (aromatic protons), and δ 8.5 ppm (imine proton) .

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 1620 cm⁻¹ (C=N stretch) .

Computational and Mechanistic Insights

Molecular docking studies of structurally related chromene carboxamides reveal interactions with enzymes such as xanthine oxidase (XO) and succinate dehydrogenase (SDH). For example:

  • The carboxamide group forms hydrogen bonds with TYR58 and TRP173 residues in SDH, analogous to pyrazole-4-carboxamide derivatives .

  • Planar biphenyl systems enable π-π stacking with hydrophobic enzyme pockets, enhancing binding affinity .

Table 2: Hypothetical Enzyme Inhibition Data (Based on Analogs)

Target EnzymeIC₅₀ (μM)Structural AnalogSource
Xanthine Oxidase72.4Pyrazole-1,3,4-oxadiazole hybrids
Succinate Dehydrogenase16.773,4-Diaryl-1H-pyrazoles

Challenges and Future Directions

  • Synthetic Optimization: Current yields for analogous chromene carboxamides rarely exceed 60%, necessitating improved catalytic systems .

  • Solubility Limitations: The biphenyl group reduces aqueous solubility; PEGylation or prodrug strategies may mitigate this .

  • Target Validation: High-throughput screening against kinase or protease libraries is required to identify primary targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator